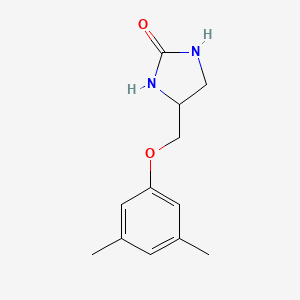
Maurotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maurotoxin is a component of the venom of Scorpio maurus palmatus. Maurotoxin is a member of the α-KTx6.2 scorpion toxin family. It blocks voltage-gated potassium channels (KV1.1/KCNA1, KV1.2/KCNA2, and KV1.3/KCNA3) and inhibits apamin-sensitive small conductance calcium-activated channels (SK channels), particularly KCa3.1 (IKca1, SK4). The blockage of Kv1.2 occurs with high affinity.
Aplicaciones Científicas De Investigación
Inhibition of Potassium Channels
- Maurotoxin as a Potassium Channel Inhibitor : Maurotoxin has been found to be a potent inhibitor of certain types of potassium channels. This includes intermediate conductance calcium-activated potassium channels (IK1) and voltage-gated potassium channels (Kv1.2). Its effectiveness in inhibiting these channels has made it a valuable tool in understanding the physiological roles of these channel subtypes (Castle et al., 2003).
Mechanisms of Action on Channels
- Understanding the Mechanisms of Maurotoxin Action : Studies on maurotoxin's interaction with various channels, such as Shaker potassium channels, have helped elucidate the molecular mechanisms of its action. These insights are crucial for understanding how similar toxins affect cellular processes and for potential therapeutic applications (Avdonin et al., 2000).
Structural and Pharmacological Studies
- Analysis of Maurotoxin's Structure and Pharmacology : Research has focused on the unique structure of maurotoxin, specifically its disulfide bridge organization. This analysis has provided insights into how structural variations can influence the pharmacological properties of neurotoxins (Fajloun et al., 2000).
Binding Site Identification
- Mapping of Maurotoxin Binding Sites : Identifying the binding sites of maurotoxin on various potassium channels, such as hKv1.2 and hIKCa1, helps in understanding the toxin's specificity and potency. This knowledge is fundamental for designing drugs that can target specific channels (Visan et al., 2004).
Folding and Oxidation Studies
- Oxidation and Folding of Maurotoxin : Research into the oxidation and folding processes of maurotoxin contributes to a broader understanding of protein chemistry and may have implications for the manufacturing of peptide-based drugs (di Luccio et al., 2001).
Neurotoxin Research
- Clinical Applications of Neurotoxins : While not directly about maurotoxin, research into neurotoxins in general, including their mechanisms and applications in clinical settings, provides context for understanding the potential uses of maurotoxin in medicine and research (Zhou et al., 2022).
Propiedades
Fórmula molecular |
C145H231N45O47S8 |
|---|---|
Peso molecular |
3612.55 Da |
Apariencia |
White lyophilized solidPurity rate: > 95 %AA sequence: Val-Ser-Cys3-Thr-Gly-Ser-Lys-Asp-Cys9-Tyr-Ala-Pro-Cys13-Arg-Lys-Gln-Thr-Gly-Cys19-Pro-Asn-Ala-Lys-Cys24-Ile-Asn-Lys-Ser-Cys29-Lys-Cys31-Tyr-Gly-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys19 and Cys31 -Cys34Length (aa): 34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



